molecular formula C10H7ClFNO2 B6279192 methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate CAS No. 1268124-43-1

methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate

Cat. No. B6279192
CAS RN: 1268124-43-1
M. Wt: 227.6
InChI Key:
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Description

Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate, also known as MCFC, is an organofluorine compound used in various scientific applications. It is a colorless, crystalline solid with a molecular weight of 266.59 g/mol and a melting point of 86°C. MCFC is a versatile reagent used in a variety of laboratory experiments, including organic synthesis, medicinal chemistry, and catalysis. It is also used in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate is widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is commonly used as a reagent in the synthesis of organic compounds and pharmaceuticals, as well as in the production of agrochemicals. methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate is also used in catalysis, as it can be used to facilitate the formation of various organic compounds.

Mechanism of Action

Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate acts as a nucleophile, meaning it can react with electrophiles to form new bonds. This reaction is known as nucleophilic substitution. In this reaction, methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate acts as the nucleophile and attacks the electrophilic center of the target molecule, resulting in the formation of a new bond. The reaction is catalyzed by a base, such as sodium hydroxide.
Biochemical and Physiological Effects
methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate has been studied for its biochemical and physiological effects. Studies have shown that methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of certain proteins, such as thymidylate synthase, which is involved in DNA synthesis.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate has a number of advantages for use in laboratory experiments. It is a versatile reagent that is easy to use and can be used to synthesize a variety of organic compounds. It is also relatively inexpensive and can be easily stored and handled. However, it is important to note that methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate is a toxic compound and should be handled with care.

Future Directions

The use of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate in scientific research is an active area of research. Possible future directions include the use of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate in the synthesis of novel organic compounds, the development of new catalysis methods using methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate, and the use of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate in the production of pharmaceuticals and agrochemicals. Other potential applications include the use of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate in the development of new drugs and the study of its biochemical and physiological effects.

Synthesis Methods

Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate can be synthesized through a variety of methods, including the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile and sodium borohydride in an aqueous solution. This reaction is carried out in the presence of a base, such as sodium hydroxide, and produces a mixture of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate and its isomer, methyl 2-(2-chloro-4-fluorophenyl)-2-cyanoacetate. The mixture can then be separated through column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate involves the reaction of 2-chloro-6-fluoroaniline with ethyl cyanoacetate, followed by esterification with methanol and acidification to yield the final product.", "Starting Materials": [ "2-chloro-6-fluoroaniline", "ethyl cyanoacetate", "methanol", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-fluoroaniline in ethanol and add ethyl cyanoacetate. Heat the mixture to reflux for 6 hours.", "Step 2: Cool the mixture and filter the precipitate. Wash the solid with ethanol and dry it under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in methanol and add sulfuric acid. Heat the mixture to reflux for 2 hours.", "Step 4: Cool the mixture and add sodium hydroxide solution to adjust the pH to 7-8. Extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and dry it over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product, methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate." ] }

CAS RN

1268124-43-1

Product Name

methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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